Setipiprant

Vue d'ensemble

Description

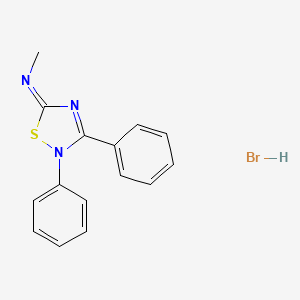

Setipiprant is an investigational drug that was initially developed for the treatment of asthma and scalp hair loss . It acts as a selective, orally available antagonist of the prostaglandin D2 receptor 2 (DP2) . The drug was originally developed by Actelion and is being developed as a novel treatment for male pattern baldness by Allergan .

Synthesis Analysis

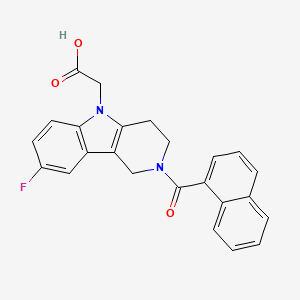

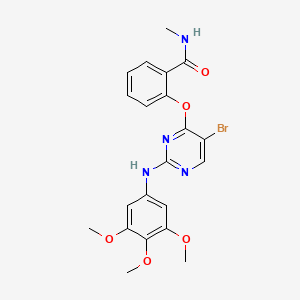

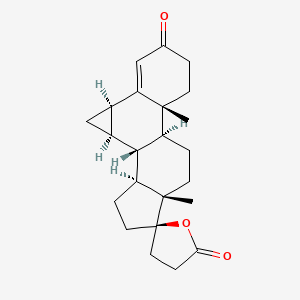

Setipiprant is a tetrahydropyridoindole derivative . The main metabolites of Setipiprant are M7 and M9, which have the intact tetrahydropyridoindole core of Setipiprant . These metabolites are supposedly two distinct dihydroxy-dihydronaphthalene isomers assumed to be formed by intermediate epoxidation of the naphthyl ring followed by a hydrolytic epoxide ring-opening .

Molecular Structure Analysis

The molecular formula of Setipiprant is C24H19FN2O3 . It has a molar mass of 402.4 g/mol . The IUPAC name for Setipiprant is 2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid .

Chemical Reactions Analysis

Setipiprant is mainly excreted in feces in the form of the parent drug and in smaller amounts as its metabolites M7 and M9 . The radioactive dose was almost completely recovered in feces (88.2%) and to a smaller extent in urine (11.7%) .

Physical And Chemical Properties Analysis

Setipiprant is a naphthalenecarboxamide . It has been investigated for the treatment of Seasonal Allergic Rhinitis .

Applications De Recherche Scientifique

Treatment of Seasonal Allergic Rhinitis

Setipiprant has been studied for its efficacy and safety in treating seasonal allergic rhinitis . It acts as an antagonist of the chemoattractant receptor-homologous molecule on T-helper type-2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 . This could be beneficial for treating allergic disorders . However, while the Phase 2 trial showed dose-related efficacy, this was not confirmed during Phase 3 .

Treatment of Asthma

Setipiprant has potential applications in the treatment of asthma . As a selective orally active CRTH2 antagonist, it has been investigated for its protective effects against allergen-induced airway responses .

Pharmacokinetics Research

The disposition, metabolism, and elimination of Setipiprant have been studied . This research found that Setipiprant is mainly excreted in feces in the form of the parent drug and in smaller amounts as its metabolites M7 and M9 .

Hair Loss Treatment

Setipiprant has shown promise in addressing hair loss . This application is based on the drug’s potential to inhibit the migration of eosinophils, a type of white blood cell that plays a key role in allergic reactions .

Synthesis of Novel Substances

Setipiprant has been used in the synthesis of novel substances like Tianeptine Sodium . This highlights its potential as a starting material in the development of new drugs or treatments .

Mécanisme D'action

Target of Action

Setipiprant primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor, also known as the CRTh2 receptor , is a G-protein-coupled receptor (GPCR) expressed on certain inflammatory cells such as eosinophils, basophils, and certain lymphocytes . The DP2 receptor plays a crucial role in mediating allergic responses and inhibiting hair growth .

Mode of Action

Setipiprant acts as a selective antagonist of the DP2 receptor . It binds to the DP2 receptor with a dissociation constant of 6 nM, representing potent antagonism of the receptor . By blocking the DP2 receptor, setipiprant prevents the action of prostaglandin D2 (PGD2) on these receptors .

Biochemical Pathways

The DP2 receptor mediates the activation of type 2 helper T (Th2) cells, eosinophils, and basophils in the lungs . These are white blood cells implicated in producing the inflammatory response seen in allergic conditions. By antagonizing the DP2 receptor, setipiprant can inhibit these inflammatory responses .

Pharmacokinetics

Setipiprant is mainly excreted in feces in the form of the parent drug and in smaller amounts as its metabolites M7 and M9 . The radioactive dose was almost completely recovered in feces (88.2%) and to a smaller extent in urine (11.7%). The main recovery route for unchanged setipiprant was feces (50% of the radioactive dose). The recovered amount of unchanged setipiprant in urine accounted for 3.7% . The pharmacokinetics of setipiprant were characterized by a rapid absorption with a time to maximum plasma concentration (tmax) of 2–4 h, followed by a biphasic elimination pattern. The terminal elimination half-life (t½) was around 10 h following single-dose administration and 14–18 h following multiple-dose administration .

Result of Action

The molecular and cellular effects of setipiprant’s action primarily involve the reduction of inflammatory responses in allergic conditions. By blocking the DP2 receptor, setipiprant inhibits the activation of Th2 cells, eosinophils, and basophils, thereby reducing inflammation . In the context of hair loss, PGD2 can inhibit hair growth, suggesting that the DP2 receptor is a potential target for baldness treatment .

Safety and Hazards

Propriétés

IUPAC Name |

2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAXLPDVOWLUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235739 | |

| Record name | Setipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Setipiprant | |

CAS RN |

866460-33-5 | |

| Record name | Setipiprant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866460-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setipiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866460335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setipiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Setipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETIPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHF20LA2GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)